3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ] A base such as pyridine is often added to absorb the HCl generated during the reaction . This method is widely used due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, often involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction can produce sulfinamides or sulfenamides .
Scientific Research Applications
3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new antibiotics and anti-cancer agents.
Mechanism of Action
The mechanism by which 3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A widely used antibiotic that also targets dihydropteroate synthase.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is unique due to its complex structure, which may confer specific biological activities and chemical properties not found in simpler sulfonamides. Its tetrahydroquinoline moiety, for example, may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-11-5-7-16-13-17(9-10-19(16)22)21-26(24,25)18-8-4-6-15(3)12-18/h4,6,8-10,12-14,21H,5,7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTRYFZZBHTRMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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